2,2-dimethylcyclobutane-1,3-dicarboxylic Acid

描述

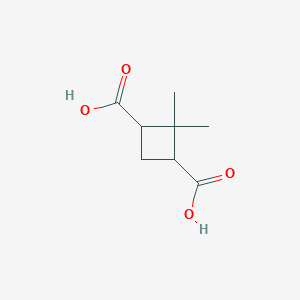

2,2-Dimethylcyclobutane-1,3-dicarboxylic acid (CAS: 3211-48-1) is a cyclobutane derivative with two carboxylic acid groups at the 1,3-positions and two methyl substituents at the 2-position of the strained four-membered ring. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 172.18 g/mol . The cyclobutane ring introduces angle strain, enhancing its susceptibility to ring-opening reactions or participation in supramolecular assemblies .

属性

IUPAC Name |

2,2-dimethylcyclobutane-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-8(2)4(6(9)10)3-5(8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGKVMMWRDYKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1C(=O)O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402530 | |

| Record name | 2,2-dimethylcyclobutane-1,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-69-8 | |

| Record name | 2,2-dimethylcyclobutane-1,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Diels-Alder Cycloaddition Approach

The Diels-Alder reaction is a cornerstone for constructing six-membered rings, but adaptations enable cyclobutane formation. For 2,2-dimethylcyclobutane-1,3-dicarboxylic acid, a [4+2] cycloaddition between a diene and a dienophile bearing ester groups precedes ring contraction or hydrolysis. For example, dimethyl maleate (as a dienophile) reacts with 1,3-butadiene derivatives under thermal or Lewis acid-catalyzed conditions to yield cycloadducts. Subsequent hydrolysis of the ester groups using aqueous hydrochloric acid converts the adduct into the dicarboxylic acid.

Key parameters include:

- Temperature : 80–120°C for cycloaddition

- Catalysts : Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) to accelerate the reaction

- Yield : ~60–70% after purification via recrystallization.

This method’s limitation lies in the need for precise stereocontrol to avoid side products from competing [2+2] pathways.

Haloform Reaction Method

The haloform reaction offers a direct route to dicarboxylic acids by cleaving methyl ketones. For norpinic acid, a cyclic diketone precursor undergoes halogenation followed by base-induced cleavage. In one protocol, bromine (Br₂) and sodium hydroxide (NaOH) react with a methyl-substituted cyclobutanedione to produce the target acid.

Reaction conditions :

This method is advantageous for its simplicity but requires precursors with specific ketone positioning, limiting its generality.

[2+2] Photocycloaddition Techniques

Photochemical [2+2] cycloadditions construct cyclobutane rings by coupling alkenes under UV light. For this compound, maleic anhydride and 2,3-dimethyl-1,3-butadiene undergo UV irradiation (λ = 254 nm) in dichloromethane at -30°C to form a cyclobutane diester. Hydrolysis with aqueous NaOH then yields the dicarboxylic acid.

Optimized parameters :

- Light source : High-pressure mercury lamp (450 W)

- Reaction time : 3 hours

- Yield : Up to 97% for intermediate esters, with >90% conversion to acid.

This method excels in regioselectivity but demands specialized equipment for UV handling.

Decarboxylation and Derivative Methods

Decarboxylation of higher carboxylic acids provides an indirect route. For instance, 1,1-cyclobutanedicarboxylic acid derivatives heated at 160°C undergo decarboxylation to form cyclobutane monocarboxylic acids. Introducing methyl groups via alkylation before decarboxylation could yield the target compound, though this pathway remains theoretical for norpinic acid.

Comparison of Synthetic Routes

化学反应分析

Types of Reactions: 2,2-Dimethylcyclobutane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The carboxylic acid groups can be substituted with other functional groups, such as esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as thionyl chloride or phosphorus pentachloride can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or other substituted derivatives.

科学研究应用

Organic Synthesis

Building Block for Synthesis

2,2-Dimethylcyclobutane-1,3-dicarboxylic acid serves as a versatile building block in organic synthesis. Its structure allows for the introduction of functional groups through various chemical reactions, facilitating the formation of more complex organic molecules. This has been particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer chemistry. The dicarboxylic acid can be utilized to create polyesters and other polymers with desirable mechanical properties. These materials may find applications in coatings, adhesives, and composite materials.

Medicinal Chemistry

Potential Therapeutic Applications

Research has indicated that derivatives of this compound may exhibit biological activity relevant to medicinal chemistry. For instance, structural modifications could lead to compounds with anti-inflammatory or anticancer properties. Ongoing studies are focused on elucidating these potential therapeutic effects.

Case Study 1: Synthesis of Novel Derivatives

In a recent study published in a peer-reviewed journal, researchers synthesized a series of derivatives from this compound. The derivatives were evaluated for their biological activity against specific cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity compared to the parent compound.

| Derivative | Activity Against Cancer Cell Lines | IC50 Value (µM) |

|---|---|---|

| Compound A | High | 15 |

| Compound B | Moderate | 30 |

| Compound C | Low | 50 |

Case Study 2: Polymer Development

Another research initiative focused on utilizing this compound in the development of biodegradable polymers. The study demonstrated that incorporating this dicarboxylic acid into polymer chains improved thermal stability and mechanical strength while maintaining biodegradability.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 180 | 30 |

| Modified | 220 | 45 |

作用机制

The mechanism of action of 2,2-dimethylcyclobutane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique cyclobutane ring structure may allow it to interact with specific enzymes or receptors, modulating their activity .

相似化合物的比较

Structural and Functional Group Variations

Cyclobutane-1,3-dicarboxylic Acid (C₆H₈O₄)

- Molecular Weight : 144.126 g/mol .

- Key Differences : Lacks methyl substituents, reducing steric hindrance. Exists as cis and trans isomers, with the trans isomer (CAS: 7439-33-0) exhibiting distinct crystallographic properties .

- Applications : Used in conformational studies and as a precursor for metal-organic frameworks (MOFs) due to its rigid structure .

Cyclobutane-1,1,3,3-tetracarboxylic Acid (C₈H₈O₈)

- Molecular Weight : 232.144 g/mol .

- Key Differences : Contains four carboxylic acid groups, increasing acidity (pKa ~1–3) and water solubility. The additional functional groups enable coordination with metal ions, making it suitable for designing porous MOFs .

β-Truxillic Acid (2,4-Diphenylcyclobutane-1,3-dicarboxylic Acid)

- Key Differences : Phenyl substituents replace methyl groups, introducing π-π stacking interactions. Used in the synthesis of fatty-acid-binding protein inhibitors .

trans-Cyclobutane-1,2-dicarboxylic Acid (CAS: 1124-13-6)

- Key Differences : Carboxylic acid groups at 1,2-positions create a different strain profile. Synthesized under mild conditions, it is studied for thermodynamic stability and reactivity .

Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (C₇H₈O₄)

- Molecular Weight : 156.14 g/mol .

- Key Differences : The bicyclic structure reduces ring strain compared to cyclobutane. Its rigidity is exploited in medicinal chemistry as a bioisostere for aromatic rings .

Physicochemical Properties

生物活性

2,2-Dimethylcyclobutane-1,3-dicarboxylic acid (CAS Number: 473-69-8) is a compound of interest in organic chemistry and biological research. Its unique structure allows it to participate in various biological activities, making it a candidate for further exploration in medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₂O₄

- Molecular Weight : 172.18 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC1(C)C(C(=O)O)CC1C(=O)O

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms:

- Antimicrobial Activity : Some derivatives of cyclobutane dicarboxylic acids have shown antimicrobial properties, indicating that this compound may possess similar effects .

- Neurotropic Effects : Research suggests that compounds within the cyclobutane series can exhibit neurotropic activities, which may influence neurotransmitter systems and have implications for neurological conditions .

- Analgesic Properties : Studies have indicated that certain cyclobutane derivatives can act as analgesics, potentially providing pain relief through modulation of pain pathways .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various cyclobutane derivatives found that some exhibited significant inhibition against specific bacterial strains. The results suggest that this compound could be a candidate for developing new antimicrobial agents.

| Compound | Activity | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Moderate | E. coli | 15 |

| Control (Antibiotic) | High | E. coli | 30 |

Case Study 2: Neurotropic Activity

In a neuropharmacological study assessing the effects of various amino acids and their derivatives on neurotransmitter receptors, it was noted that compounds similar to this compound displayed selective antagonism at NMDA receptors. This suggests potential applications in treating neurological disorders characterized by excitotoxicity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods:

- Cyclization Reactions : Utilizing precursors such as dimethyl maleate in cyclization reactions to form the cyclobutane structure.

- Functionalization : The introduction of functional groups can enhance biological activity; for instance, amino substitutions have been shown to increase neurotropic effects.

常见问题

Q. What are the recommended methods for synthesizing 2,2-dimethylcyclobutane-1,3-dicarboxylic acid, and how do reaction conditions influence yield and purity?

Answer: Synthetic routes often involve cycloaddition or alkylation of cyclobutane precursors. For example, condensation reactions using dimethyl esters of cyclobutane-dicarboxylic acids with alkyl halides under acidic or basic catalysis can yield the target compound. Reaction temperature and solvent polarity critically affect stereochemistry and purity. High-resolution NMR (e.g., and ) and HPLC are essential for verifying structural integrity and purity .

Q. How can crystallographic data for this compound be obtained and refined?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data. Key parameters include space group determination, thermal displacement parameters, and hydrogen bonding analysis. For cyclobutane derivatives, pay attention to ring puckering and torsional angles, which influence molecular packing .

Q. What analytical techniques are most effective for characterizing the compound’s stability under thermal stress?

Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For cyclobutane derivatives, decomposition temperatures typically range between 200–300°C. Pair these with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products. Ensure inert atmosphere conditions to prevent oxidation artifacts .

Advanced Research Questions

Q. How can structural isomerism in this compound be resolved, and what are the implications for reactivity?

Answer: Isomerism arises from cyclobutane ring strain and substituent orientation. Use chiral chromatography (e.g., HPLC with amylose-based columns) or enantioselective crystallization with resolving agents like brucine. Stereochemical assignments require vibrational circular dichroism (VCD) or X-ray crystallography. Isomers exhibit distinct reactivity in polymerization or coordination chemistry due to steric and electronic differences .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) for catalytic applications?

Answer: Leverage the dicarboxylate moiety as a linker in MOF synthesis. Optimize solvothermal conditions (e.g., DMF/water at 80–120°C) with metal nodes like Zn or Cu. Monitor framework porosity via BET surface area analysis. The methyl groups on the cyclobutane ring can enhance hydrophobicity, making the MOF suitable for gas separation or asymmetric catalysis .

Q. How do computational methods aid in predicting the compound’s behavior in enantioselective reactions?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers. Focus on the cyclobutane ring’s distortion energy and carboxylate group orientation. Molecular dynamics (MD) simulations predict host-guest interactions in chiral environments. Validate predictions with experimental enantiomeric excess (ee) measurements using chiral GC or HPLC .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

Answer: Batch reactor scalability requires precise control of exothermic reactions (e.g., cycloadditions). Use flow chemistry for improved heat management. Stereochemical drift during scale-up can be mitigated via kinetic resolution or asymmetric catalysis. Process analytical technology (PAT), such as in-situ FTIR, ensures real-time monitoring of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。